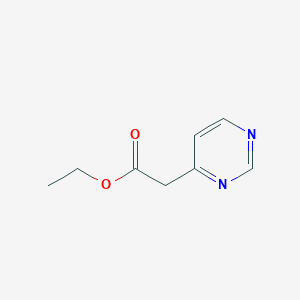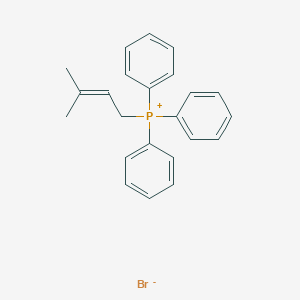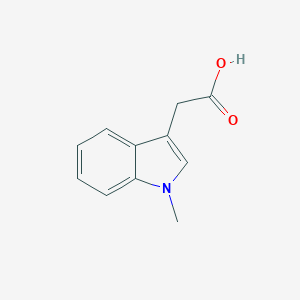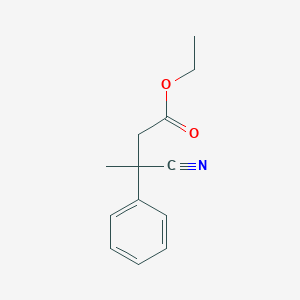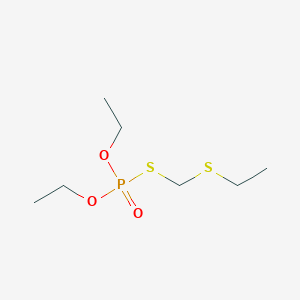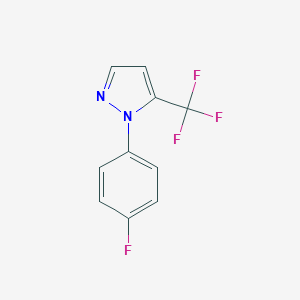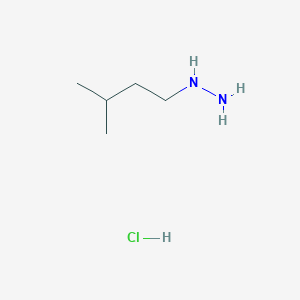
(3-Methylbutyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Methylbutyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1231245-19-4 . It has a molecular weight of 138.64 and is typically found in powder form .
Physical And Chemical Properties Analysis
“(3-Methylbutyl)hydrazine hydrochloride” is a powder . Its storage temperature is room temperature .科学的研究の応用
Analysis of Genotoxic Impurities
(3-Methylbutyl)hydrazine hydrochloride is implicated in the analytical chemistry of pharmaceuticals, particularly in the control and analysis of genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. The substance is part of a broader category of compounds (hydrazines, hydrazides, and hydrazones) scrutinized for their potential genotoxicity. Various analytical techniques, including HPLC, GC, and IC, often require derivatization to detect and quantify these impurities, demonstrating the critical role of these compounds in ensuring drug safety and compliance with regulatory standards (Elder, Snodin, & Teasdale, 2011).
Antineoplastic and Carcinogenic Actions
Hydrazine derivatives, including (3-Methylbutyl)hydrazine hydrochloride, are studied for their antineoplastic (cancer-fighting) and carcinogenic (cancer-causing) properties. Research has shown that while some hydrazines exhibit antineoplastic actions, a significant majority are carcinogenic, cautioning against their use in cancer treatment. This duality underscores the complexity of hydrazine derivatives in therapeutic applications, highlighting the need for careful evaluation and risk assessment in drug development processes (Tóth, 1996).
Environmental and Occupational Hazards
The environmental and occupational hazards associated with hydrazine derivatives are well-documented. Exposure to these compounds, including (3-Methylbutyl)hydrazine hydrochloride, can occur in various settings, such as pharmaceutical manufacturing, agricultural applications, and space launch operations. The potential for significant health risks, including cancer, necessitates stringent controls and protective measures to minimize exposure and safeguard public health (Judeikis & Hill, 1991).
Development of Electrochemical Sensors
The toxic and hazardous nature of hydrazines has spurred the development of sensitive and selective electrochemical sensors for their detection. Graphene-based nanomaterials have emerged as promising platforms for the development of hydrazine sensors, offering high sensitivity, wide linear range, and low detection limits. Such sensors are vital for environmental monitoring and industrial safety, ensuring that hydrazine levels in water and other samples do not exceed safe limits (Singh et al., 2022).
Green Chemistry Approaches
In response to the environmental and health concerns associated with traditional hydrazine reduction processes, research has focused on green chemistry approaches. Plant extracts have been investigated as eco-friendly and sustainable reducing agents for graphene oxide, offering a non-toxic alternative to hydrazine. This shift towards greener reduction methods reflects a broader trend in materials science and chemistry, aiming to mitigate the environmental impact of chemical processes and materials production (Ismail, 2019).
Safety And Hazards
特性
IUPAC Name |
3-methylbutylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-5(2)3-4-7-6;/h5,7H,3-4,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGISDJPJIHAFON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylbutyl)hydrazine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

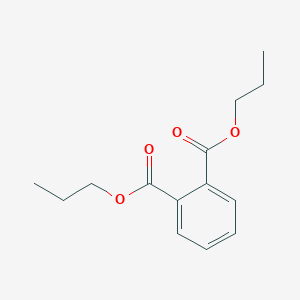
![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)
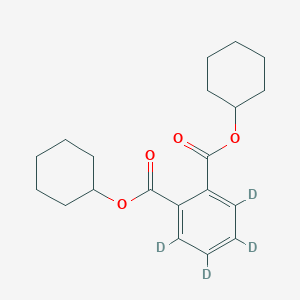
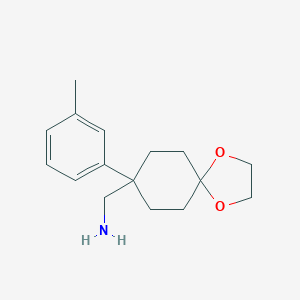

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)
